(±)-Ephedrine (hydrochloride)

receptor pharmacology beta-adrenergic stereoselectivity

Validating enantioselective HPLC/GC-MS methods requires a racemic ephedrine reference standard-single-isomer preparations cannot characterize both enantiomers simultaneously. (±)-Ephedrine hydrochloride (CAS 134-71-4) addresses this gap with USP/EP monograph-defined purity (98.0-100.5%) and loss on drying ≤0.5%. • Enables simultaneous quantification of both ephedrine and pseudoephedrine enantiomers in a single chromatographic run. • Low-hygroscopicity hydrochloride salt ensures accurate gravimetric calibration standard preparation. • Well-characterized melting range (217-220°C) provides traceable metrology for regulatory compliance.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 134-71-4
Cat. No. B1203835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Ephedrine (hydrochloride)
CAS134-71-4
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1
InChIKeyBALXUFOVQVENIU-GHXDPTCOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ephedrine Hydrochloride: Stereochemistry & Salt Form Overview


(±)-Ephedrine hydrochloride (CAS 134-71-4) is the racemic hydrochloride salt of ephedrine, a sympathomimetic amine with two chiral centers. As a pharmaceutical salt form, it is defined by USP/EP monographs requiring 98.0–100.5% purity calculated on the dried basis and strict light-resistant storage conditions [1]. Unlike single-isomer ephedrine preparations, the racemic mixture contains both (1R,2S)- and (1S,2R)-ephedrine enantiomers, each with distinct pharmacologic profiles at adrenergic receptor subtypes and biogenic amine transporters [2]. The hydrochloride salt confers enhanced aqueous solubility and solid-state stability compared to the free base form, a critical consideration for analytical reference standard procurement and formulation development [3].

Ephedrine Hydrochloride Non-Interchangeability


Generic substitution among ephedrine-related compounds is scientifically invalid due to three independent sources of variation: stereochemistry, salt form, and regulatory status. The four ephedrine stereoisomers—(1R,2S)-ephedrine, (1S,2R)-ephedrine, (1R,2R)-pseudoephedrine, and (1S,2S)-pseudoephedrine—exhibit EC50 differences exceeding 3,000-fold at human β2-adrenergic receptors, while the hydrochloride salt provides a 98.0–100.5% purity specification with defined loss on drying (≤0.5%) that free base reference materials lack [1]. Additionally, ephedrine and pseudoephedrine are both classified as DEA List I chemicals subject to annual procurement quotas and EU Category 1 precursor licensing requirements, meaning interchangeable sourcing is legally impermissible and requires distinct supply chain documentation [2].

Ephedrine Hydrochloride Quantitative Differentiation


β2-AR Agonist Potency: Ephedrine vs. Pseudoephedrine

The (1R,2S)-ephedrine enantiomer, a component of the racemic mixture, exhibits substantially higher agonist potency at human β2-adrenergic receptors compared to its diastereomer (1R,2R)-pseudoephedrine. In CHO cells expressing human β2-AR, (1R,2S)-ephedrine demonstrated an EC50 of 0.36 µM with 78% maximal response relative to isoproterenol, whereas (1R,2R)-pseudoephedrine required a 19.4-fold higher concentration (EC50 = 7 µM) to achieve only 50% maximal response [1].

receptor pharmacology beta-adrenergic stereoselectivity

β1-AR Agonist Potency: Stereoisomer Rank Order

Across the four ephedrine stereoisomers, (1R,2S)-ephedrine is the most potent β1-AR agonist, while (1R,2R)-pseudoephedrine is the least potent. In the same CHO cell system, (1R,2S)-ephedrine exhibited an EC50 of 0.5 µM (68% maximal response). The comparator (1R,2R)-pseudoephedrine required an EC50 of 1,122 µM (53% maximal response), representing a 2,244-fold lower potency [1].

beta-1 adrenergic stereoisomer comparison cardiac pharmacology

β3-AR Partial Agonism: Unique to Ephedrine

(1R,2S)-ephedrine is the only ephedrine stereoisomer that demonstrates measurable partial agonist activity at human β3-adrenergic receptors. In CHO cells expressing human β3-AR, (1R,2S)-ephedrine produced an EC50 of 45 µM with a maximal response of 31% relative to isoproterenol. The other three isomers (1S,2R-ephedrine, 1R,2R-pseudoephedrine, and 1S,2S-pseudoephedrine) showed no significant agonist activity at this receptor subtype [1].

beta-3 adrenergic lipolysis obesity research

NET Substrate Activity

Ephedrine-type compounds exhibit their most potent pharmacologic activity as substrates of the norepinephrine transporter (NET), with EC50 values of approximately 50 nM. This indirect sympathomimetic mechanism, involving carrier-mediated norepinephrine release, is distinct from direct receptor activation and represents the primary mode of action for ephedrine at physiologically relevant concentrations [1]. Comparative data for other biogenic amine transporters shows weaker substrate activity at the dopamine transporter and minimal activity at the serotonin transporter.

norepinephrine transporter indirect sympathomimetic monoamine transporters

USP Purity Specification: Hydrochloride vs. Free Base

The USP monograph for ephedrine hydrochloride defines a purity range of 98.0–100.5% calculated on the dried basis, with loss on drying not exceeding 0.5%, melting range of 217–220°C, and specific rotation of +33.0° to +35.5° (for the single-isomer hydrochloride form) [1]. In contrast, the USP monograph for ephedrine free base specifies 98.5–100.5% purity on the anhydrous basis, with water content ranging from 4.5–5.5% for the hydrated form, introducing greater analytical variability [2].

analytical reference standard USP monograph purity specification

CNS Stimulation Potency: Ephedrine vs. Amphetamine

In a comparative study of central locomotor stimulatory activity in mice, l-ephedrine was 24-fold less potent than d-amphetamine as a locomotor stimulant. With d-amphetamine assigned a reference activity ratio of 1.0, l-ephedrine exhibited an activity ratio of 24, indicating that a 24-fold higher dose is required to achieve equivalent central stimulation [1]. Other ephedrine stereoisomers including l-pseudoephedrine, d-pseudoephedrine, and d-ephedrine produced measurable stimulation only at doses approaching lethal amounts.

CNS stimulation locomotor activity amphetamine comparison

Optimal Applications for Ephedrine Hydrochloride


Chiral Separation Reference Standard

The (±)-ephedrine hydrochloride racemic mixture serves as an essential reference standard for HPLC and GC-MS methods requiring simultaneous quantification of both ephedrine and pseudoephedrine enantiomers. Its USP-defined purity range of 98.0–100.5% and well-characterized melting range of 217–220°C provide the traceable metrological foundation needed for regulatory compliance in pharmaceutical analysis [1]. The hydrochloride salt's low hygroscopicity (loss on drying ≤0.5%) ensures accurate gravimetric preparation of calibration standards, unlike the variable-hydrate free base form [2].

Stereochemical Activity Profiling in Receptor Pharmacology

The racemic (±)-ephedrine hydrochloride provides a baseline for stereoselective pharmacology studies where the differential activity of (1R,2S)-ephedrine versus (1S,2R)-ephedrine must be characterized. As demonstrated in CHO cell β-AR assays, (1R,2S)-ephedrine is 144-fold more potent at β1-AR (EC50 0.5 µM vs. 72 µM) and 294-fold more potent at β2-AR (EC50 0.36 µM vs. 106 µM) than its enantiomer [3]. This stereochemical potency differential makes the racemic mixture a critical control for validating enantioselective assay systems.

Precursor Control & Regulatory Compliance Testing

As a DEA List I chemical and EU Category 1 drug precursor, (±)-ephedrine hydrochloride is subject to annual production quotas and requires specific licensing for procurement and handling [4]. Its distinct CAS registry number (134-71-4) and defined analytical specifications enable unambiguous identification and quantification in regulatory compliance testing, import/export documentation, and law enforcement forensic analysis. The 7.5 gram per 30-day personal use import limit further underscores the need for precise analytical reference materials in controlled substance monitoring .

Indirect Sympathomimetic Mechanisms in Cardiovascular Research

Ephedrine's primary mechanism of action as a norepinephrine transporter substrate (EC50 ≈ 50 nM) distinguishes it from direct-acting α- and β-adrenergic agonists and explains its dependence on intact sympathetic nerve terminals for pressor effects [5]. This indirect mechanism, combined with the stereospecific β-AR partial agonism of the (1R,2S)-enantiomer, makes (±)-ephedrine hydrochloride the appropriate reference compound for studies of mixed-action sympathomimetics in cardiovascular pharmacology, particularly in obstetric anesthesia where preservation of uteroplacental blood flow is critical.

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